N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
This compound is a bis-amide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxy-3-methylbenzenesulfonyl group and a 2-fluorophenylmethyl moiety. The sulfonyl group enhances electron-withdrawing properties, while the methoxy and methyl substituents modulate lipophilicity and steric effects.
Properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S/c1-15-12-17(8-9-19(15)31-2)33(29,30)26-10-5-11-32-20(26)14-25-22(28)21(27)24-13-16-6-3-4-7-18(16)23/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQIFVSFLZNURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the oxazinan ring, followed by the introduction of the methoxy-methylphenylsulfonyl group. The final step involves the coupling of the fluorobenzyl group with the oxalamide moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to three analogs (Table 1), highlighting substituent variations and their implications:
Key Observations:
- Steric Hindrance : The 3-methyl group on the benzenesulfonyl moiety (target) increases steric bulk, which may reduce binding to compact enzymatic pockets compared to the 4-fluoro analog in .
- Biological Relevance : Flutolanil () demonstrates how trifluoromethyl groups enhance fungicidal activity via strong hydrophobic interactions, suggesting the target’s methyl and methoxy groups could be optimized for similar agrochemical roles .
Physicochemical and Functional Comparisons
- Solubility : The methoxy group in the target compound likely improves solubility over fluoro-substituted analogs (e.g., ), aligning with ’s principle that polar substituents enhance hydrophilicity .
- Metabolic Stability : Fluorine in and analogs may confer resistance to oxidative degradation, whereas the target’s methoxy group could be susceptible to demethylation, impacting half-life .
Research Findings and Implications
Structure-Activity Relationship (SAR) Trends
- Fluoro vs. Methoxy : Fluorine’s electronegativity enhances binding to electron-rich enzyme pockets, whereas methoxy groups may improve solubility but reduce affinity .
- Methyl Positioning : The 3-methyl group on the benzenesulfonyl ring (target) could hinder rotational freedom, affecting conformational stability during target engagement .
Biological Activity
N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structure suggests it may interact with biological targets involved in cancer progression and cell proliferation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxazinan ring and the introduction of the fluorophenyl and methoxy groups. The detailed synthetic pathway can be represented as follows:
- Formation of the Oxazinan Ring : The precursor compounds are reacted under acidic conditions to form the oxazinan structure.
- Substitution Reactions : The introduction of the 2-fluorophenyl and 4-methoxy-3-methylbenzenesulfonyl groups is achieved through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, a critical process in cell division. Tubulin inhibitors are known to disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Summary of Biological Activity Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| A2780 | 4.47 | Tubulin inhibition | |
| MCF-7 | 52.8 | Cell cycle arrest at G2/M phase | |
| A2780/RCIS | Moderate | Induces apoptosis |
Biological Evaluation
A series of biological evaluations have been conducted to assess the efficacy of this compound against various cancer cell lines:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines with IC50 values indicating potent antiproliferative effects.
- Cell Cycle Analysis : Flow cytometry revealed that treatment with this compound induced G2/M phase arrest in cancer cells, suggesting a mechanism that interferes with mitotic progression.
- Molecular Docking Studies : Docking simulations indicated favorable interactions between the compound and the colchicine-binding site on tubulin, corroborating its potential as a tubulin inhibitor.
Case Studies
Several studies have highlighted the effectiveness of compounds similar to this compound:
- Study on Analog Compounds : Research on related oxazinonaphthalene derivatives showed significant cytotoxicity against drug-resistant cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could reduce tumor growth in xenograft models, although specific data for this compound are still pending.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
